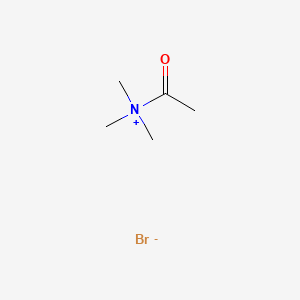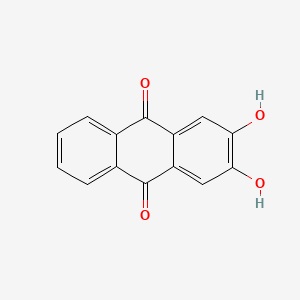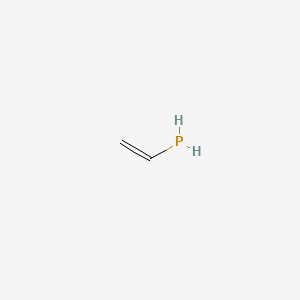
2-(Hydroxymethyl)-5-(6-hydroxypurin-9-yl)tetrahydrothiophene-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Hydroxymethyl)-5-(6-hydroxypurin-9-yl)tetrahydrothiophene-3,4-diol is a complex organic compound that features a tetrahydrothiophene ring fused with a purine base
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-5-(6-hydroxypurin-9-yl)tetrahydrothiophene-3,4-diol typically involves multi-step organic reactions. One possible route could involve the initial formation of the tetrahydrothiophene ring, followed by the introduction of the purine base and subsequent hydroxylation steps. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Hydroxymethyl)-5-(6-hydroxypurin-9-yl)tetrahydrothiophene-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen functionalities.
Substitution: Functional groups on the purine base or tetrahydrothiophene ring can be substituted with other groups.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions would be tailored to the specific transformation desired.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce new functional groups.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biochemical pathways.
Medicine: Potential therapeutic applications due to its structural similarity to biologically active molecules.
Industry: Use in the synthesis of pharmaceuticals or other high-value chemicals.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies, such as binding assays and pathway analysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Hydroxymethyl)-5-(6-hydroxypurin-9-yl)tetrahydrothiophene-3,4-diol: can be compared to other purine derivatives and tetrahydrothiophene-containing compounds.
Adenosine: A purine nucleoside with similar structural features.
Thiophene derivatives: Compounds containing the thiophene ring, which might share similar chemical properties.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer unique biological activity or chemical reactivity not seen in simpler analogs.
Propriétés
| 58004-19-6 | |
Formule moléculaire |
C10H12N4O4S |
Poids moléculaire |
284.29 g/mol |
Nom IUPAC |
9-[3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H12N4O4S/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18) |
Clé InChI |
HJYJLNGDBFAKPJ-UHFFFAOYSA-N |
SMILES canonique |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(S3)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[6-methyl-5-(thiophene-2-carbonyl)-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/no-structure.png)
![dibutyl-[3-(4-ethoxy-3-fluorobenzoyl)oxypropyl]azanium;chloride](/img/structure/B13751091.png)





